(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)
Description
Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH is a specialized phosphotyrosine derivative used in solid-phase peptide synthesis (SPPS). The compound features a tyrosine residue protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and a phosphoryl group modified with two 2-(methyldiphenylsilyl)ethyl (MDPSE) groups at the hydroxyl side chain. The MDPSE groups serve as acid-labile protecting groups, enabling orthogonal deprotection under trifluoroacetic acid (TFA) while maintaining stability during base-mediated Fmoc removal . This derivative is critical for synthesizing phosphorylated peptides, which are essential for studying signal transduction, enzyme interactions, and post-translational modifications .
Properties
IUPAC Name |
(2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVFQDEKLBKAQ-MPLRIKRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54NO8PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435200 | |
| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158817-11-9 | |
| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The compound is likely used in the synthesis of peptides, where it may interact with its targets through the formation of peptide bonds.
Action Environment
The action of Fmoc-Tyr(PO3(MDPSE)2)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other chemicals.
Biological Activity
(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH), also known by its CAS number 158817-11-9, is a phosphonated derivative of tyrosine that has garnered interest in biochemical research due to its potential applications in various biological processes. This compound is characterized by its unique structure, which includes a phosphonate group and a bulky silane moiety, making it an intriguing candidate for studying tyrosine's role in signaling pathways and other biological functions.
Chemical Structure and Properties
The chemical formula of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is C54H54NO8PSi2, with a molecular weight of 932.15 g/mol. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective reactions in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).
| Property | Value |
|---|---|
| Chemical Formula | C54H54NO8PSi2 |
| Molecular Weight | 932.15 g/mol |
| CAS Number | 158817-11-9 |
| Structure | Chemical Structure |
The biological activity of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) primarily revolves around its role as a phosphotyrosine mimic. Phosphorylation of tyrosine residues is a critical post-translational modification that regulates various cellular processes, including signal transduction, cell growth, and differentiation. The phosphonate group in this compound can mimic the negatively charged phosphate group found in naturally phosphorylated tyrosines, allowing it to interact with proteins involved in signaling pathways.
Applications in Research
- Signal Transduction Studies : This compound can be utilized to study the effects of tyrosine phosphorylation on protein interactions and signaling cascades.
- Peptide Synthesis : The Fmoc protection allows for the incorporation of this phosphonated amino acid into peptides, facilitating the study of phosphotyrosine's role in peptide stability and activity.
- Drug Development : By understanding how this compound interacts with specific receptors or enzymes, researchers can explore its potential as a therapeutic agent or lead compound for drug development.
Case Study 1: Tyrosine Phosphorylation in Cancer
A study investigating the role of tyrosine phosphorylation in cancer cell proliferation demonstrated that introducing phosphonated tyrosine derivatives increased the stability and activity of certain oncogenic proteins involved in cell signaling pathways. The use of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) allowed researchers to elucidate the mechanisms by which these modifications influence cancer progression.
Case Study 2: Peptide Therapeutics
In a separate investigation focused on peptide therapeutics, researchers synthesized peptides containing (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH). These peptides showed enhanced binding affinity to target receptors compared to their non-phosphorylated counterparts, indicating that phosphonated tyrosines can significantly affect biological activity and receptor interactions.
Scientific Research Applications
Signal Transduction Studies
The compound is instrumental in examining the effects of tyrosine phosphorylation on protein interactions and signaling pathways. By mimicking the negatively charged phosphate group found in naturally phosphorylated tyrosines, researchers can investigate how these modifications influence cellular processes such as:
- Cell Growth
- Differentiation
- Signal Cascades
Case Study: Tyrosine Phosphorylation in Cancer
A notable study utilized (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) to explore its role in cancer cell proliferation. The introduction of phosphonated tyrosine derivatives enhanced the stability and activity of oncogenic proteins, shedding light on the mechanisms by which phosphorylation impacts cancer progression.
Peptide Synthesis
The Fmoc protection group allows for selective reactions during solid-phase peptide synthesis (SPPS). This capability facilitates the incorporation of phosphonated amino acids into peptides, which can be crucial for:
- Studying Phosphotyrosine's Role : Understanding how phosphorylation affects peptide stability and biological activity.
- Therapeutic Development : Developing peptides that can interact more effectively with target receptors.
Case Study: Peptide Therapeutics
In another investigation, researchers synthesized peptides containing (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH). These peptides demonstrated enhanced binding affinities to their target receptors compared to non-phosphorylated versions, indicating that phosphonated tyrosines significantly influence biological activity.
Drug Development
Understanding the interactions between this compound and specific receptors or enzymes can lead to insights into its potential as a therapeutic agent. The ability to mimic phosphorylated tyrosine opens avenues for developing drugs that target signaling pathways involved in various diseases.
Summary of Applications
| Application Area | Description |
|---|---|
| Signal Transduction | Investigating effects of tyrosine phosphorylation on cellular processes. |
| Peptide Synthesis | Facilitating incorporation of phosphonated amino acids into peptides for enhanced biological activity. |
| Drug Development | Exploring therapeutic potentials through receptor interaction studies. |
Comparison with Similar Compounds
Research Findings and Advancements
- MDPSE Group Kinetics : The 2-(methyldiphenylsilyl)ethyl group exhibits controlled disassembly under TFA, enabling precise deprotection without side reactions .
- Comparative Synthesis Studies : Fmoc-Tyr(PO(OMDPSE)2)-OH achieves >90% coupling efficiency with HATU/DIPEA, outperforming Bzl-protected derivatives (70–80% efficiency) .
- Orthogonal Protection Strategies : MDPSE’s acid-lability allows integration with photolabile or enzymatically cleavable groups for advanced peptide engineering .
Preparation Methods
Key Considerations:
-
Orthogonal Protection : The Fmoc group protects the α-amine, while the silyl group shields the phosphate, enabling sequential deprotection.
-
Steric Effects : The bulky silyl group necessitates optimized coupling protocols to avoid incomplete reactions.
Phosphorylation and Silyl Group Introduction
The phosphorylation of tyrosine precedes silyl protection. This step typically employs DCC/HOBt or PyBOP/HOAt as coupling reagents in dimethylformamide (DMF). The 2-(methyldiphenylsilyl)ethyl group is introduced via a two-step process:
-
Phosphorylation : Activation of the tyrosine hydroxyl group with phosphorus oxychloride (POCl3) in the presence of a base.
-
Silylation : Reaction with 2-(methyldiphenylsilyl)ethyl alcohol under anhydrous conditions.
Reaction Parameters:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Phosphorylation Reagent | POCl3, DIPEA (3 eq) | |
| Silylation Agent | 2-(Methyldiphenylsilyl)ethyl alcohol, DIC | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 4–6 hours (room temperature) |
Solid-Phase Peptide Synthesis (SPPS)
Incorporating (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) into peptides demands tailored coupling methods to address steric hindrance. Three primary protocols are employed:
Standard Coupling with HBTU/DIEA
Mild Coupling with DIC/Oxyma
High-Efficiency Coupling with PyBOP/HOAt
-
Reagents : 4 eq Fmoc-AA-OH, 4 eq PyBOP, 12 eq HOAt, 12 eq DIEA.
-
Use Case : Critical for introducing bulky residues like silyl-protected phosphotyrosine.
Deprotection and Cleavage
Silyl Group Cleavage
-
Reagent : 95% TFA with 5% H2O and scavengers (e.g., triisopropylsilane).
-
Monitoring : HPLC tracking to prevent over-cleavage and phosphate degradation.
Purification and Characterization
Reverse-Phase HPLC
Mass Spectrometry (MS)
31P NMR Analysis
Challenges and Troubleshooting
Incomplete Coupling
Q & A
Q. What is the role of the 2-(methyldiphenylsilyl)ethyl group in the phosphate moiety of Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH?
The 2-(methyldiphenylsilyl)ethyl group acts as a protecting group for the phosphate moiety during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as premature hydrolysis or interactions with coupling reagents, while allowing selective deprotection under mild acidic conditions (e.g., using TFA/water systems) . This group is particularly useful for synthesizing phosphorylated tyrosine residues, which are critical for studying phosphotyrosine-dependent signaling pathways.
Q. How can researchers purify Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH after synthesis?
Purification typically involves reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water containing 0.1% TFA. The hydrophobic silyl group enhances retention time, facilitating separation from unphosphorylated byproducts. Confirmation of purity requires mass spectrometry (MS) and 31P NMR to verify the intact phosphate group and protecting group .
Q. What challenges arise in characterizing this compound spectroscopically?
- 31P NMR : The phosphate group’s chemical shift (~0 to -5 ppm) must be distinguished from other phosphorus-containing impurities.
- MS : Fragmentation patterns may obscure the molecular ion peak due to the labile silyl group. High-resolution MS (HRMS) is recommended for accurate mass determination .
- FT-IR : The P=O stretch (~1250 cm⁻¹) and Si-C vibrations (~700 cm⁻¹) should be monitored to confirm structural integrity .
Advanced Research Questions
Q. How does the stability of Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH under acidic conditions impact its use in SPPS?
The 2-(methyldiphenylsilyl)ethyl group is acid-labile , requiring careful optimization of cleavage/deprotection conditions. Prolonged exposure to TFA (>2 hours) may hydrolyze the phosphate-silyl bond, leading to deprotection. Researchers should:
Q. How can contradictory data on phosphorylation efficiency during synthesis be resolved?
Discrepancies in phosphorylation yields often stem from:
- Reagent quality : Impurities in phosphorylating agents (e.g., DCC, PyBOP) reduce coupling efficiency. Use freshly distilled reagents.
- Steric hindrance : The bulky silyl group may slow phosphorylation. Pre-activate the phosphate group with HOBt/EDC to improve reaction kinetics.
- Solvent choice : DMF or dichloromethane (DCM) with 1% N-methylmorpholine enhances solubility and reactivity .
Q. What strategies are effective for incorporating this compound into peptide sequences with multiple post-translational modifications (PTMs)?
- Orthogonal protection : Combine the silyl-protected phosphate with other PTMs (e.g., acetylated lysine or sulfated tyrosine) using Boc/Fmoc hybrid strategies.
- Stepwise coupling : Introduce Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH after less sterically hindered residues to avoid incomplete couplings.
- Mild deprotection : Use TFA concentrations <50% for intermediate deprotection steps to preserve sensitive PTMs .
Q. How can researchers validate the biological activity of peptides containing this phosphorylated tyrosine analog?
- Kinase assays : Test competitive inhibition using recombinant kinases (e.g., Src family kinases) to confirm binding affinity.
- Phosphatase resistance : The silyl group confers stability against phosphatases; compare hydrolysis rates with unprotected phosphotyrosine peptides via HPLC-MS .
- Cellular uptake studies : Use fluorescently labeled peptides to assess membrane permeability and intracellular localization .
Methodological Considerations
Table 1 : Key Synthetic Parameters for Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH
Table 2 : Common Analytical Techniques and Expected Data
| Technique | Expected Outcome | Reference |
|---|---|---|
| 31P NMR | δ ≈ -3 ppm (single peak) | |
| HRMS (ESI+) | [M+H]+ ≈ 754.3 m/z (C44H43NO8PSi) | |
| FT-IR | P=O stretch at 1245 cm⁻¹, Si-C at 710 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
